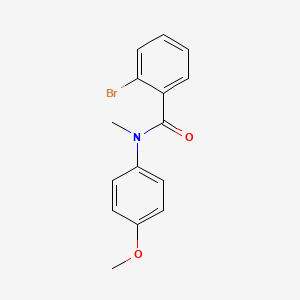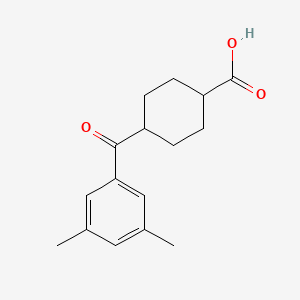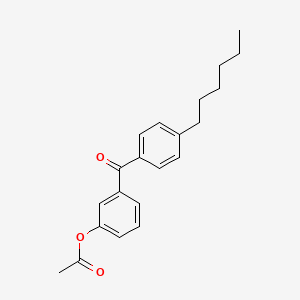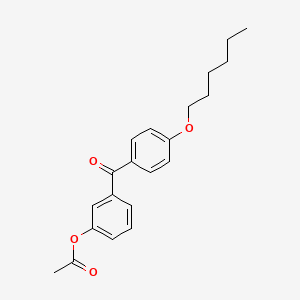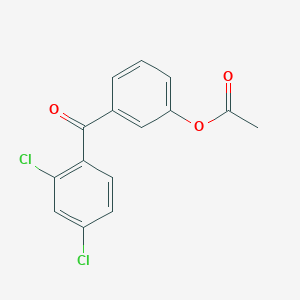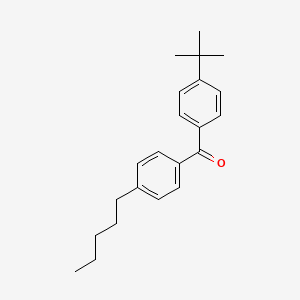
2-Bromo-2-methylpropionyl bromide
描述
2-Bromo-2-methylpropionyl bromide is an organic compound with the molecular formula C4H6Br2O. It is a colorless to light brown liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is commonly employed in the preparation of various chemical intermediates.
作用机制
Target of Action
2-Bromo-2-methylpropionyl bromide, also known as α-Bromoisobutyryl bromide, is primarily used as a reagent in the synthesis of various chemical compounds .
Mode of Action
The mode of action of this compound is largely based on its reactivity as a bromide compound. It is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It can also form an N-protected halodienamide which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .
Biochemical Pathways
This compound is involved in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It is also used in the preparation of polycaprolactone macroinitiator via reaction with oligomeric caprolactone diol . These reactions can be part of larger biochemical pathways in the synthesis of complex organic compounds.
Result of Action
The primary result of the action of this compound is the synthesis of new organic compounds. For example, it can be used to functionalize hydroxyl groups on the surface of graphene oxide , or to synthesize amides, macrocyclic amides, ketenes, and alkynic ketones .
生化分析
Biochemical Properties
2-Bromo-2-methylpropionyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It acts as an initiator for atom transfer radical polymerization (ATRP), which is used for the functionalization of hydroxyl groups present on the surface of graphene oxide . The compound interacts with various enzymes and proteins, including copper (I) and tertiary amines, to form N-protected halodienamides, which are crucial intermediates in the synthesis of lactams . These interactions are primarily based on the compound’s ability to form covalent bonds with nucleophilic sites on biomolecules.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . The compound influences cell signaling pathways by interacting with cellular proteins and enzymes, leading to changes in gene expression and cellular metabolism. These effects are primarily due to the compound’s ability to form covalent bonds with cellular components, leading to alterations in their structure and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. For example, the compound can inhibit the activity of enzymes involved in cellular metabolism by covalently modifying their active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored under dry, inert conditions, but it can decompose when exposed to moisture, leading to the release of bromine and other degradation products . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can cause mild irritation and inflammation, while at higher doses, it can lead to severe toxicity, including skin burns, eye damage, and respiratory distress . Threshold effects have been observed, where the severity of the adverse effects increases significantly beyond a certain dosage level. These toxic effects are primarily due to the compound’s ability to form covalent bonds with cellular components, leading to their dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an initiator for atom transfer radical polymerization (ATRP) . The compound interacts with enzymes and cofactors involved in these pathways, leading to the formation of various intermediates and products. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. These interactions can affect the localization and accumulation of the compound, leading to changes in its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, leading to changes in cellular processes and metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropionyl bromide can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows:
CH3CBr2COOH+PBr3→CH3CBr2COBr+HBr
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.
化学反应分析
Types of Reactions: 2-Bromo-2-methylpropionyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromo-2-methylpropionic acid and hydrogen bromide.
Reduction: It can be reduced to 2-bromo-2-methylpropanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Hydrolysis: Typically carried out in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Hydrolysis: 2-Bromo-2-methylpropionic acid.
Reduction: 2-Bromo-2-methylpropanol.
科学研究应用
2-Bromo-2-methylpropionyl bromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Used in the synthesis of intermediates for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
相似化合物的比较
2-Bromopropionyl bromide: Similar in structure but lacks the methyl group on the alpha carbon.
2-Bromo-2-methylpropanoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-2-methylpropionyl bromide is unique due to its dual bromine atoms, which enhance its reactivity compared to similar compounds. This makes it particularly useful in reactions requiring high reactivity and selectivity.
属性
IUPAC Name |
2-bromo-2-methylpropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCIJWAHRAJQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045077 | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20769-85-1 | |
| Record name | 2-Bromoisobutyryl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20769-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020769851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl bromide, 2-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropionyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-2-METHYLPROPIONYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627F9N9DYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



